molecular formula C5H2Br2INO B3320366 4,6-Dibromo-2-iodopyridin-3-ol CAS No. 1232433-17-8

4,6-Dibromo-2-iodopyridin-3-ol

Cat. No.: B3320366
CAS No.: 1232433-17-8
M. Wt: 378.79 g/mol
InChI Key: OJRCEBYSIZPEDE-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-iodopyridin-3-ol (CAS 1232433-17-8) is a highly functionalized pyridine derivative designed to serve as a versatile advanced building block in organic synthesis, particularly for pharmaceutical research and the development of novel heterocyclic compounds . Its molecular weight is 378.79 g/mol with the molecular formula C 5 H 2 Br 2 INO . The compound's significant research value lies in its unique substitution pattern, which features two different halogen atoms—bromine and iodine—positioned for sequential and site-selective functionalization . The carbon-iodine bond at the 2-position is generally more reactive than the carbon-bromine bonds at the 4 and 6-positions in metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura couplings . This differential reactivity allows researchers to first modify the iodo position while preserving the bromo substituents for subsequent, distinct reactions, enabling the efficient construction of complex and specifically substituted pyridine derivatives . Furthermore, the hydroxyl group at the 3-position adds another dimension to its utility. This group can act as an electron-donating substituent, influencing the electron density of the ring, and can also participate in reactions through O-alkylation or act as a coordinating directing group . The presence of the hydroxyl group also introduces the possibility of tautomerism, which can influence the compound's reactivity in different chemical environments . As part of the privileged pyridinone scaffold family, which is found in numerous FDA-approved drugs, this compound is a valuable precursor for discovering new bioactive molecules with potential applications as cardiac stimulants, antifungal agents, and anticancer drugs . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2-iodopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2INO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRCEBYSIZPEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)I)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704621
Record name 4,6-Dibromo-2-iodopyridin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90704621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-17-8
Record name 4,6-Dibromo-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromo 2 Iodopyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 4,6-Dibromo-2-iodopyridin-3-ol, the primary strategic disconnections involve the carbon-halogen and carbon-oxygen bonds. The goal is to simplify the structure logically, leading to viable synthetic routes. elsevier.comamazonaws.com

A plausible retrosynthetic pathway for this compound begins by considering the sequential introduction of the halogen atoms, which is often the most challenging aspect of the synthesis.

Disconnection of C-I and C-Br bonds: The most logical disconnections are the three carbon-halogen bonds. The order of these disconnections is crucial. Given the relative reactivity of halogens in exchange reactions (I > Br > Cl), it is often strategic to introduce the iodo group late in the synthesis. wikipedia.org This leads back to a dibrominated pyridin-3-ol precursor. Further disconnection of the bromo groups could lead back to pyridin-3-ol itself. This approach relies on controlling the regioselectivity of three separate halogenation steps on an increasingly deactivated ring.

Functional Group Interconversion (FGI): An alternative strategy involves an FGI approach where the hydroxyl group might be introduced via nucleophilic substitution of a precursor, such as a methoxy (B1213986) or chloro group, at a late stage. However, direct halogenation of pyridin-3-ol is a more direct approach.

Pyridine (B92270) Ring Construction: A more fundamental approach involves constructing the pyridine ring itself with the desired substitution pattern already partially installed. The Hantzsch pyridine synthesis, for example, could theoretically be adapted, although achieving this specific polyhalogenated pattern would be complex. advancechemjournal.com

Based on these considerations, the most practical retrosynthetic strategy focuses on the sequential halogenation of a pyridin-3-ol precursor. This simplifies the problem to achieving regiocontrol during electrophilic or metal-mediated halogenation steps.

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of this compound hinges on the regioselective introduction of three halogen atoms onto a pyridin-3-ol scaffold. The hydroxyl group is an ortho-, para-directing activating group, which influences the positions of electrophilic attack. However, the pyridine nitrogen atom is deactivating, making the ring generally resistant to electrophilic substitution. chemrxiv.orgnsf.govnih.gov

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.combaranlab.org In this strategy, a directing group (DG) on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile. researchgate.net

For a pyridin-3-ol system, the hydroxyl group (or a protected form like a methoxy or carbamate (B1207046) group) can act as a directing group. Deprotonation would be expected to occur at the C2 or C4 positions. Subsequent quenching with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) would install the halogen at the desired position.

Halogen-metal exchange is another key strategy, particularly for introducing functionality onto an already halogenated ring. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures. nih.gov The reactivity order for exchange is I > Br > Cl. wikipedia.org A synthetic route could involve creating a dibromopyridine precursor and then selectively performing a bromine-lithium exchange followed by quenching with an iodine source to install the C2-iodo substituent. znaturforsch.comdur.ac.uk For instance, starting with 2,5-dibromopyridine, metal-halogen exchange could be a viable route to introduce other substituents. dur.ac.uk Metalation of iodopyridines using LDA at low temperatures has been shown to be an effective method for creating lithiated intermediates that can react with electrophiles to form polysubstituted pyridines. scispace.com

Table 1: Comparison of Metallation Strategies for Pyridine Functionalization

Strategy Description Advantages Challenges
Directed Ortho-Metallation (DoM) A directing group guides deprotonation to an adjacent position using a strong base (e.g., n-BuLi, LDA). baranlab.org High regioselectivity. znaturforsch.com Requires a suitable directing group; strongly basic conditions may not be compatible with all functional groups.

| Halogen-Metal Exchange | A pre-existing halogen is exchanged for a metal (e.g., Li, Mg), creating an organometallic intermediate. wikipedia.org | Very fast reaction; allows for functionalization of pre-halogenated substrates. nih.gov | The most reactive halogen is exchanged; requires cryogenic temperatures to minimize side reactions. nih.gov |

Direct electrophilic halogenation of pyridines is challenging due to the ring's electron-deficient nature. figshare.com Such reactions often require harsh conditions, like high temperatures and the use of strong Lewis acids, and can result in mixtures of regioisomers. chemrxiv.orgnih.gov However, the hydroxyl group at the C3 position is activating and ortho-, para-directing, which would favor substitution at the C2, C4, and C6 positions.

The synthesis could proceed via a stepwise electrophilic halogenation of pyridin-3-ol.

First Bromination: The first bromination would likely occur at the C2, C4, or C6 position, driven by the -OH group. Controlling the regioselectivity to favor a specific isomer is a key challenge.

Second Bromination: Introduction of a second bromine atom would be more difficult due to the deactivating effect of the first bromine atom. The reaction would require more forcing conditions.

Iodination: The final iodination at the remaining activated position would be the most challenging step, as the dibrominated pyridine ring is significantly deactivated.

Recent advancements have explored novel methods for pyridine halogenation. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.orgnsf.govchemrxiv.orgnih.gov This approach transforms the electron-deficient pyridine into a reactive alkene-like intermediate, facilitating electrophilic attack. nih.gov

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing pyridines, particularly at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. youtube.comchemistry-online.comyoutube.com A synthetic strategy could start with a pyridine ring bearing leaving groups (like Cl or Br) at the 2, 4, and 6 positions.

One possible route involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to install a halogen. For example, 3,5-dibromo-4-aminopyridine can undergo diazotization to form an intermediate that is then converted to 3,5-dibromo-4-iodopyridine (B1430625) via halogen exchange. google.com

The Finkelstein reaction is a classic method for halogen exchange, typically used to convert alkyl chlorides or bromides to iodides using an excess of an alkali iodide like NaI in acetone. manac-inc.co.jp This principle can be extended to aryl halides, especially when the ring is activated by electron-withdrawing groups. manac-inc.co.jp A late-stage Finkelstein-type reaction could potentially be used to convert a 2-bromo or 2-chloro precursor into the final 2-iodo product. Copper(I) iodide is often used as a catalyst to facilitate this exchange on aryl systems. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis

Scaling up the synthesis of a complex molecule like this compound requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time for each halogenation step. znaturforsch.comresearchgate.net

For metallation-based routes, optimization would focus on:

Base Selection: Using the appropriate base (n-BuLi, s-BuLi, LDA, or TMP-bases) and stoichiometry is critical to achieve selective deprotonation without side reactions. znaturforsch.com

Temperature Control: Halogen-metal exchanges and lithiation reactions are often performed at very low temperatures (-78 °C or lower) to prevent side reactions and decomposition of the organometallic intermediates. scispace.comacs.org

Solvent Effects: The choice of solvent (e.g., THF, ether) and the addition of coordinating agents like TMEDA can significantly influence the reactivity and regioselectivity of the metallation.

For electrophilic halogenation, optimization involves:

Halogenating Agent: Selecting the right agent (e.g., Br₂, NBS, I₂, NIS) and catalyst (e.g., Lewis acids) is crucial.

Reaction Time and Temperature: Monitoring the reaction progress to maximize the yield of the desired polysubstituted product while minimizing the formation of over-halogenated or isomeric byproducts is essential.

Table 2: Hypothetical Optimization Parameters for a Scalable Synthesis Step (e.g., C2-Iodination via DoM)

Parameter Condition 1 (Lab Scale) Condition 2 (Optimized) Rationale for Optimization
Substrate 4,6-Dibromopyridin-3-ol O-Protected 4,6-Dibromopyridin-3-ol Protection prevents O-H deprotonation, improving selectivity.
Base n-BuLi (2.2 equiv) LDA (1.5 equiv) LDA is less nucleophilic, reducing potential side reactions.
Temperature -78 °C -40 °C Higher temperature improves reaction kinetics and cooling efficiency.
Solvent Anhydrous THF 2-MeTHF 2-MeTHF is a greener, safer solvent with a higher boiling point.
Quenching Agent I₂ in THF N-Iodosuccinimide (NIS) NIS is a solid, easier to handle, and often gives cleaner reactions.

| Work-up | Aqueous NH₄Cl quench | Direct crystallization protocol | Reduces solvent waste and simplifies purification. |

Green Chemistry Principles in the Synthesis of Polyhalogenated Pyridinols

Applying green chemistry principles to the synthesis of complex molecules is crucial for minimizing environmental impact. rasayanjournal.co.in For the synthesis of polyhalogenated pyridinols, several green strategies can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Multicomponent reactions, where three or more reactants combine in a single step, are often highly atom-economical. rasayanjournal.co.in

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-MeTHF, ethanol (B145695), or even water where possible.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.gov Microwave heating has been shown to be effective for nucleophilic substitution reactions on halopyridines.

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. For example, developing catalytic methods for direct C-H halogenation would be a significant green advancement over traditional methods that require harsh, stoichiometric reagents.

Waste Reduction: Optimizing reactions to improve yields and selectivity minimizes the formation of byproducts and reduces the need for extensive chromatographic purification, which consumes large volumes of solvent. rasayanjournal.co.in The development of one-pot processes, where multiple reaction steps are carried out in the same vessel, aligns with this principle by reducing waste and improving efficiency. chemrxiv.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally sustainable.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional halogenation and diazotization reactions often employ hazardous solvents. For instance, bromination of aromatic compounds may use chlorinated solvents or excess acetic acid, while diazotization is typically carried out in strong aqueous mineral acids.

Solvent Considerations in Bromination: The bromination of the pyridine ring would likely proceed under acidic conditions. Instead of traditional halogenated solvents, which are toxic and environmentally persistent, water would be a preferable green alternative. If solubility is an issue, the use of phase-transfer catalysts or co-solvents like polyethylene (B3416737) glycol (PEG) could be explored. PEG is a non-toxic, biodegradable polymer that can enhance the solubility of organic compounds in aqueous media and can be recycled. google.comgoogle.com

Solvent Considerations in Diazotization: The Sandmeyer reaction, which converts an amino group to a halide via a diazonium salt, traditionally requires a strong aqueous acid like hydrochloric or sulfuric acid. organic-chemistry.org Greener alternatives aim to reduce the reliance on large quantities of strong acids and hazardous organic solvents.

Aqueous Pastes and Slurries: Performing the diazotization by grinding the amine with sodium nitrite (B80452) and a solid acid, such as camphorsulfonic acid, in an aqueous paste can significantly reduce the total solvent volume. researchgate.net

Green Co-solvents: Mixtures of water with solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol have been used. researchgate.net More innovative systems use polyethylene glycol (PEG) and water mixtures, which can act as a phase-transfer catalyst, improve the stability of the diazonium salt, and reduce the need for high concentrations of acid. google.comgoogle.com

Solvent-Free Conditions: For some diazotization and subsequent coupling reactions, solvent-free methods using solid-supported reagents (e.g., nano BF₃·SiO₂) have been developed, representing a significant advancement in green chemistry. tandfonline.com

The following table summarizes a comparison of conventional and greener solvent systems for the proposed synthetic steps.

Reaction Step Conventional Solvents Greener Alternatives Rationale for Improvement
Bromination Acetic Acid, CCl₄, CHCl₃Water, Polyethylene Glycol (PEG)Reduces toxicity, improves biodegradability, enhances safety.
Diazotization Concentrated H₂SO₄/HCl (aq)Water/PEG mixtures, Aqueous pastes, Solvent-free systemsMinimizes corrosive waste, improves reaction stability, reduces solvent use.

This table is illustrative and based on general principles of green chemistry applied to the hypothetical synthesis of this compound.

Catalyst Efficiency and Recyclability

Catalysts play a fundamental role in green chemistry by enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste.

Catalysis in Halogenation: Direct halogenation of pyridines can be challenging. While the electron-donating amino and hydroxyl groups in the proposed intermediate would activate the ring, catalysts can still be beneficial. Lewis acid catalysts are common but often used in stoichiometric amounts and can be difficult to recycle. The development of solid acid catalysts or recyclable metal-based catalysts for halogenation is an active area of research. For pyridine derivatives, specific phosphine (B1218219) reagents have been designed to act as recyclable catalysts for selective halogenation, offering a potential avenue for greener synthesis. nih.gov

Catalysis in the Sandmeyer Reaction: The Sandmeyer reaction is classically catalyzed by copper(I) salts, such as cuprous iodide (CuI). wikipedia.orgorganic-chemistry.org While catalytic, the copper is typically used in stoichiometric or near-stoichiometric amounts and ends up in the waste stream, posing environmental risks due to its toxicity. Key considerations for improving catalyst efficiency include:

Minimizing Catalyst Loading: Optimizing reaction conditions to use the lowest possible amount of the copper catalyst is a primary goal.

Catalyst Recycling: The homogeneous nature of the traditional Sandmeyer catalyst makes it difficult to recover and reuse. The development of heterogeneous copper catalysts, for example, by immobilizing copper on a solid support like silica (B1680970) or a polymer, would be a significant improvement. Such catalysts could be filtered off at the end of the reaction and reused, minimizing copper waste. While specific examples for this exact transformation are not documented, recyclable anhydride (B1165640) catalysts have been successfully used for the N-oxidation of pyridines, demonstrating the applicability of this principle to pyridine chemistry. rsc.org

Metal-Free Alternatives: Research into metal-free diazotization-iodination protocols is emerging. One-pot procedures using reagents like p-toluenesulfonic acid (p-TsOH), sodium nitrite, and potassium iodide in solvents like acetonitrile (B52724) have been developed for other aromatic amines and could potentially be adapted, eliminating the need for a metal catalyst altogether. organic-chemistry.org

Waste Reduction and By-product Management

A core principle of green chemistry is to minimize waste at its source. In a multi-step synthesis, this involves choosing reactions with high atom economy and managing the by-products of each step.

By-products of Bromination: The electrophilic bromination of the pyridine ring with molecular bromine (Br₂) would generate two equivalents of hydrogen bromide (HBr) as a by-product. This acidic waste must be neutralized, creating salt waste. A strategy to improve this would be to use an oxidative bromination system with a bromide salt (e.g., NaBr) and a green oxidant, or to use N-bromosuccinimide (NBS), although the latter has a lower atom economy.

Acidic Waste: The diazotization step requires acidic conditions, leading to large volumes of acidic aqueous waste that needs neutralization. The use of solid acid catalysts or catalytic amounts of acid can mitigate this.

Copper Waste: As mentioned, the copper catalyst is a major source of hazardous waste. Implementing catalyst recycling is the most effective strategy to manage this. If recycling is not feasible, the copper must be precipitated from the aqueous waste stream and disposed of responsibly.

Organic By-products: Sandmeyer reactions are known to sometimes produce side products, such as biaryls from radical coupling or phenols from reaction with water, which reduce the yield of the desired product and complicate purification. wikipedia.orgresearchgate.net Careful control of reaction conditions is necessary to minimize the formation of these impurities.

Effective waste management would involve a combination of optimizing the reaction to prevent waste formation and implementing procedures to treat the waste that is generated, such as recycling solvents and catalysts and treating aqueous streams to remove hazardous materials before disposal.

Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Iodopyridin 3 Ol

Differential Reactivity of Halogen Substituents (Bromine vs. Iodine)

In palladium-catalyzed cross-coupling reactions, the reactivity of organohalides is largely governed by the rate of the oxidative addition step to the Pd(0) catalyst. The carbon-halogen (C-X) bond strength is a critical factor, with weaker bonds leading to faster reaction rates. For halogens, the bond strength follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the order of reactivity in oxidative addition is C-I > C-Br > C-Cl. nih.gov

In the case of 4,6-Dibromo-2-iodopyridin-3-ol, the C-I bond at the C2 position is significantly weaker and more polarizable than the C-Br bonds at the C4 and C6 positions. This intrinsic difference ensures high chemoselectivity, allowing for facile and preferential reaction at the C2-iodo position while leaving the two bromo substituents intact. researchgate.net This selective activation is a common and powerful strategy in the sequential functionalization of polyhalogenated heterocycles. nih.gov

Furthermore, the position of the halogen on the pyridine (B92270) ring influences its reactivity. Halides at the C2 and C6 positions (α-positions) are generally more reactive than those at C3/C5 (β-positions) or C4 (γ-position). This is attributed to the electron-withdrawing nature of the ring nitrogen, which makes the α-carbons more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. nih.gov In this specific molecule, the most labile halogen (iodine) is already situated at the electronically activated C2 position, further enhancing its reactivity over the bromine atoms at C4 and C6.

Pyridinol Tautomerism and its Influence on Chemical Reactivity

Hydroxypyridines, including this compound, exist in a tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, the equilibrium is between the hydroxy form and a zwitterionic pyridone form. However, the tautomerism of 2-hydroxypyridines and 4-hydroxypyridines, which interconvert to 2-pyridone and 4-pyridone respectively, is more extensively studied and provides relevant insights.

The position of this equilibrium is highly sensitive to the solvent, temperature, and pH. wuxibiology.com In the gas phase or non-polar solvents, the hydroxy tautomer is often favored. nih.gov Conversely, in polar protic solvents and in the solid state, the pyridone tautomer typically predominates due to its greater polarity and ability to form intermolecular hydrogen bonds. wuxibiology.comchemtube3d.com While the 2-hydroxypyridine (B17775) form is aromatic, the 2-pyridone form can also achieve aromatic character through a resonance contributor that places a negative charge on the oxygen and a positive charge on the nitrogen, which is an electrostatically favorable arrangement. youtube.com

The tautomeric state of this compound can significantly influence its chemical reactivity. The electronic distribution of the pyridine ring differs between the two forms.

Pyridinol (Hydroxy) Form: The ring is a π-deficient aromatic system, influenced by the electron-withdrawing nature of the nitrogen atom and halogens. The hydroxyl group is a weak π-donor.

Pyridone (Zwitterionic) Form: This form introduces a formal positive charge on the ring nitrogen and a negative charge on the oxygen, altering the electron density across the ring system. This change can affect the electrophilicity of the carbon-halogen bonds and potentially the coordination of the palladium catalyst to the pyridine nitrogen.

This equilibrium must be considered when designing cross-coupling reactions, as the predominant tautomer under specific reaction conditions will dictate the electronic properties of the substrate and its subsequent reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org Given the high reactivity of the C-I bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C2 position. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this site, while preserving the bromine atoms for subsequent transformations.

The table below illustrates typical conditions for a selective Suzuki-Miyaura reaction on a related polyhalogenated pyrimidine (B1678525) substrate, demonstrating the feasibility of such selective couplings.

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane8060 mdpi.com
4-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane8075 mdpi.com
4-Fluorophenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane8070 mdpi.com
Table 1.mdpi.com

The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of organostannane reagents. Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound would proceed with high selectivity at the C2-iodo position. This provides another strategic route for introducing carbon-based fragments. The reaction typically requires a Pd(0) catalyst, such as Pd(PPh₃)₄, and is often performed in a non-polar aprotic solvent like toluene (B28343) or THF. clockss.org

The following table shows representative conditions for the Stille coupling of 2-bromo-4-chloro-pyridine, illustrating a selective reaction at the more reactive C-Br bond, analogous to the expected selectivity for the C-I bond in the target molecule.

OrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
(Tributylstannyl)benzenePd(PPh3)4 (5)LiClToluene11085 clockss.org
2-(Tributylstannyl)furanPd(PPh3)2Cl2 (10)LiClToluene9062 clockss.org
(Tributylstannyl)ethynePd(PPh3)4 (4)CuITHF6078 wikipedia.org
Table 2.wikipedia.orgclockss.org

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org Applying this reaction to this compound would result in the selective alkynylation at the C2 position, installing a valuable alkyne functional group that can be used for further synthetic elaborations, such as click chemistry or cyclization reactions. The superior reactivity of the C-I bond ensures that the C-Br bonds remain untouched under standard Sonogashira conditions. libretexts.org

The table below provides examples of Sonogashira coupling on bromopyridine derivatives, which serve as a model for the expected selective reaction at the more reactive iodo-position of this compound.

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTempYield (%)Reference
PhenylacetylenePd(PPh3)4 (1.5)CuI (3)Et3NTHFRT93 nih.gov
1-HeptynePd(PPh3)4 (1.5)CuI (3)Et3NTHFRT85 nih.gov
Propargyl alcoholPd(PPh3)4 (1.5)CuI (3)Et3NTHFRT90 nih.gov
Table 3.nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.org For this compound, a Heck reaction would selectively occur at the C2-iodo position, allowing for the introduction of vinyl groups.

The Negishi coupling reaction forms a C-C bond by reacting an organohalide with an organozinc reagent, catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are highly reactive, allowing for couplings to occur under mild conditions. The reaction with this compound would again be highly selective for the C2-iodo position, providing a powerful method for introducing alkyl, aryl, or vinyl groups with high functional group tolerance. nih.gov The established reactivity order of Ar-I > Ar-Br is well-documented for Negishi couplings. researchgate.net

The table below presents typical conditions for a Negishi coupling involving an aryl bromide, analogous to the expected reaction at the C2-iodo site.

Organozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTempYield (%)Reference
Isopropylzinc bromidePd(OAc)2 (1)CPhos (2)THFRT95 nih.gov
Phenylzinc chloridePd2(dba)3 (2)P(o-Tol)3 (8)THF65 °C88 researchgate.net
Ethylzinc bromidePd(PPh3)4 (5)-THFRT91 wikipedia.org
Table 4.researchgate.netwikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring of this compound is inherently electron-deficient, a characteristic that is further amplified by the inductive electron-withdrawing effects of the three halogen substituents (two bromine atoms and one iodine atom). This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. In such reactions, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

The positions ortho and para to the ring nitrogen (C2, C4, and C6) are particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. In the case of this compound, all three halogen-bearing carbons are in these activated positions.

The relative leaving group ability of the halogens in SNAr reactions on heteroaromatic systems is a critical factor in determining the regioselectivity of the substitution. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, and the leaving group ability follows the order F > Cl ≈ Br > I. However, in many heteroaromatic systems, this order can be altered, and for heavier halogens, the departure of the leaving group can become more significant. Given the C-I bond is the weakest among the carbon-halogen bonds present, the iodine at the C2 position is the most probable leaving group in an SNAr reaction.

Illustrative SNAr reactions with common nucleophiles are presented in the table below, based on the expected reactivity of analogous polyhalogenated pyridines.

NucleophileReagent ExamplePotential Product(s)Reaction Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)4,6-Dibromo-2-methoxypyridin-3-olMethanol, heat
AminePiperidine4,6-Dibromo-2-(piperidin-1-yl)pyridin-3-olHeat, neat or in a polar aprotic solvent
ThiolateSodium thiophenoxide (NaSPh)4,6-Dibromo-2-(phenylthio)pyridin-3-olPolar aprotic solvent (e.g., DMF)

Interactive Data Table: Predicted SNAr Reactions of this compound (Note: The following data is illustrative and based on the reactivity of analogous compounds.)

Electrophilic Aromatic Substitution (SEAr) Reactions

In contrast to its susceptibility to nucleophilic attack, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). The electronegative nitrogen atom and the three electron-withdrawing halogen substituents significantly reduce the electron density of the aromatic system, making it less attractive to electrophiles.

When SEAr reactions do occur on pyridine rings, they are generally directed to the C3 and C5 positions, as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the sigma complex (Wheland intermediate). In this compound, the C5 position is unsubstituted, making it the most likely site for any potential electrophilic attack. However, the combined deactivating effects of the nitrogen and three halogens would necessitate harsh reaction conditions, and yields are expected to be low.

The hydroxyl group at the C3 position is an activating group for SEAr. However, under the strongly acidic conditions often required for these reactions, the pyridine nitrogen would be protonated, further deactivating the ring and counteracting the activating effect of the hydroxyl group.

Typical SEAr reactions and their expected outcomes are summarized below.

ReactionReagent(s)Expected ProductComments
NitrationHNO₃ / H₂SO₄4,6-Dibromo-2-iodo-5-nitropyridin-3-olVery harsh conditions required; low yield expected.
BrominationBr₂ / FeBr₃No reaction or very low conversionThe ring is already heavily brominated and deactivated.
SulfonationFuming H₂SO₄4,6-Dibromo-2-iodo-3-hydroxypyridine-5-sulfonic acidSevere conditions needed; potential for decomposition.

Radical Reactions and Their Pathways

The carbon-halogen bonds in this compound, particularly the weaker C-I bond, are susceptible to homolytic cleavage, making the compound a potential substrate for radical reactions. These reactions are typically initiated by radical initiators (e.g., AIBN) or by photoredox catalysis.

One important class of radical reactions for which this compound could be a substrate is radical C-H functionalization. For instance, in a Minisci-type reaction, a radical generated from another precursor could add to the protonated pyridine ring. However, a more likely pathway involves the generation of a pyridyl radical from this compound itself.

Selective single-electron reduction of the C-I bond, which is the most easily reduced of the carbon-halogen bonds present, would generate a pyridyl radical at the C2 position. This radical could then participate in various transformations, such as addition to alkenes or alkynes in a radical hydroarylation process.

The general pathway for such a photoredox-catalyzed radical reaction would involve:

Initiation: A photocatalyst, upon excitation by light, reduces the C-I bond of this compound to generate a pyridyl radical and an iodide anion.

Propagation: The pyridyl radical adds to a suitable radical acceptor, such as an alkene. The resulting alkyl radical then abstracts a hydrogen atom from a hydrogen atom donor in the reaction mixture to afford the final product and regenerate the radical chain carrier.

Termination: Combination of two radical species.

Metal-Mediated Transformations (beyond cross-coupling)

The halogen substituents on this compound, particularly the iodine atom, provide handles for various metal-mediated transformations that go beyond standard cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition to low-valent transition metal complexes (e.g., Pd(0), Ni(0)).

One such transformation is metal-halogen exchange. Treatment of this compound with an organolithium or Grignard reagent at low temperature could selectively replace the iodine atom with a metal, generating a new organometallic species. This lithiated or magnesiated pyridinol could then be trapped with various electrophiles.

Another important class of reactions involves insertion of a metal into the C-I bond to form an organometallic intermediate that can then undergo further reactions. For example, a palladium-catalyzed carbonylation reaction could be envisioned, where carbon monoxide is inserted into the C-I bond to form an acylpalladium intermediate, which can then be trapped by a nucleophile to yield a carboxylic acid derivative.

Detailed Mechanistic Studies and Reaction Pathway Elucidation

For SNAr reactions, computational studies on similar polyhalogenated pyridines suggest that the reaction proceeds through a stepwise mechanism involving the formation of a stable Meisenheimer intermediate. The regioselectivity is dictated by a combination of the stability of this intermediate and the C-X bond strength of the leaving group. For this compound, attack at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized onto the nitrogen and the electron-withdrawing bromine at C6. The subsequent departure of the iodide, being the best leaving group among the halogens in this context, would be kinetically favored.

In the case of SEAr, the mechanism involves the attack of the aromatic ring on a strong electrophile to form a cationic Wheland intermediate. The deactivating nature of the nitrogen and halogens raises the activation energy for the formation of this intermediate, thus slowing down the reaction. The directing effect towards the C5 position can be rationalized by examining the resonance structures of the possible Wheland intermediates. Attack at C5 allows for delocalization of the positive charge without placing it on the electronegative nitrogen atom, which would be a highly destabilizing arrangement.

Radical reaction mechanisms are initiated by the formation of a pyridyl radical. The selective formation of the C2 radical via reduction of the C-I bond is a key step. The subsequent reaction pathways will depend on the nature of the radical trap and the reaction conditions. Polarity reversal catalysis could play a role in facilitating hydrogen atom transfer to the radical adduct.

Metal-mediated transformations would likely proceed through well-established organometallic mechanisms. For instance, a palladium-catalyzed reaction would involve oxidative addition of the C-I bond to a Pd(0) species, followed by subsequent steps such as migratory insertion or transmetalation, and culminating in a reductive elimination step to release the product and regenerate the catalyst.

Derivatization and Analog Synthesis from 4,6 Dibromo 2 Iodopyridin 3 Ol

Synthesis of Pyridone and Related Oxygenated Derivatives

The pyridin-3-ol moiety can tautomerize to its pyridone form, a structural motif present in numerous valuable nitrogen-containing heterocyclic systems. nih.gov The synthesis of pyridone derivatives often involves multi-component reactions or cyclization strategies. While direct conversion of 4,6-Dibromo-2-iodopyridin-3-ol to a corresponding pyridone is a potential pathway, established methods for synthesizing substituted 2-pyridones frequently start from precursors like 2-bromopyridines or employ cycloaddition reactions. nih.govorganic-chemistry.org For instance, ruthenium-catalyzed methodologies can transform 2-bromopyridines into multi-heteroarylated 2-pyridone products through a domino reaction involving oxygen incorporation, C-N bond formation, and C-H activation. nih.gov Another general approach involves the aza-Diels-Alder reaction between imines and activated dienes, such as Danishefsky's diene, to construct the 2,3-dihydro-4-pyridone core. organic-chemistry.orgnih.gov The hydroxyl group of this compound can also be a site for further oxygenated derivatization, such as etherification, to yield alkoxy derivatives, which can influence the electronic properties of the pyridine (B92270) ring.

Introduction of Diverse Functional Groups via Selective Transformations

The polyhalogenated nature of this compound is ideal for introducing a wide range of functional groups through selective cross-coupling reactions. wikipedia.org The differing reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgyoutube.com The C2-iodo group on the pyridine ring is the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). mdpi.com This enables selective functionalization at this position while leaving the C4 and C6 bromo-substituents intact for subsequent reactions.

Common C-C bond-forming reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with terminal alkynes to install alkynyl moieties. longdom.org

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions provide powerful tools for extending the carbon framework of the parent molecule, as illustrated in the following conceptual table.

Reaction TypeReagents & Conditions (Illustrative)Product Type
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O2-Aryl-4,6-dibromopyridin-3-ol
Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N4,6-Dibromo-2-(alkynyl)pyridin-3-ol
Stille CouplingAryl-Sn(Bu)₃, Pd(PPh₃)₄, LiCl, Toluene2-Aryl-4,6-dibromopyridin-3-ol

This table presents potential transformations based on established cross-coupling methodologies.

Beyond C-C bonds, the halogenated positions on this compound are amenable to the formation of bonds with various heteroatoms, a critical step in synthesizing many functional molecules. nih.govmdpi.comlibretexts.org Palladium-catalyzed reactions like the Buchwald-Hartwig amination allow for the introduction of nitrogen-based functional groups by coupling with primary or secondary amines. youtube.com Similarly, C-O bonds can be formed through coupling with alcohols or phenols (Ullmann condensation), and C-S bonds via coupling with thiols. longdom.org These transformations are fundamental for creating a wide diversity of derivatives. e-bookshelf.de

Reaction TypeReagents & Conditions (Illustrative)Product Type
Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, BINAP, NaOt-Bu2-(Dialkylamino)-4,6-dibromopyridin-3-ol
Ullmann Condensation (C-O)ArOH, CuI, K₂CO₃, DMF2-(Aryloxy)-4,6-dibromopyridin-3-ol
C-S CouplingRSH, Pd(OAc)₂, Xantphos, DBU4,6-Dibromo-2-(alkylthio)pyridin-3-ol

This table outlines potential synthetic routes based on known carbon-heteroatom bond-forming reactions.

Construction of Complex Polycyclic Heterocyclic Systems

The strategic placement of multiple reactive handles on this compound makes it an excellent precursor for building more complex, fused heterocyclic systems. researchgate.net By first introducing a functional group via one of the methods described above, a subsequent intramolecular cyclization can be orchestrated. For example, a Sonogashira coupling at the C2 position with an alkyne bearing a terminal nucleophile (e.g., an amino or hydroxyl group) could be followed by an intramolecular cyclization onto one of the bromo-substituted positions (C4 or C6) to form a new fused ring. This strategy allows access to novel pyridothiophenes, pyridofurans, or other related polycyclic structures. The synthesis of related fused systems, such as pyridothienopyrimidines and pyrazolo[1,5-a]pyridines, from other highly substituted pyridine precursors highlights the feasibility of this approach. researchgate.netachemblock.com

Regioselective Derivatization at Multiple Positions

A key feature of this compound is the potential for high regioselectivity in its derivatization. researchgate.netresearchgate.net The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This predictable reactivity hierarchy allows for the selective functionalization of the C2-iodo position while leaving the two C-Br bonds untouched. mdpi.com

Following the initial reaction at the C2 position, the electronic and steric environment of the two bromine atoms at C4 and C6 may differ, potentially allowing for selective functionalization of one over the other under carefully controlled conditions. nih.gov For instance, the presence of a bulky substituent introduced at the C2 position could sterically hinder the C6-bromo position more than the C4-bromo position, favoring subsequent reactions at C4. Furthermore, metalation techniques using specialized bases can achieve regioselective deprotonation-functionalization, offering an alternative pathway to selective derivatization that is complementary to cross-coupling methods. researchgate.netnih.gov The ability to sequentially and selectively modify each of the three halogenated positions is crucial for the rational design and synthesis of complex, precisely substituted pyridine derivatives. mountainscholar.org

Structure-Property Relationship Studies of Novel Derivatives

Furthermore, the incorporation of extended π-conjugated systems through C-C coupling reactions can lead to materials with interesting photophysical properties, such as fluorescence. The systematic variation of these appended groups allows researchers to correlate specific structural features with observed properties like absorption/emission wavelengths, quantum yields, and solvatochromism. Such studies are fundamental to the rational design of new functional materials, ligands for metal complexes, and molecular probes, excluding any investigation into biological activity. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) stands as a primary tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For 4,6-Dibromo-2-iodopyridin-3-ol, HRMS analysis is critical to confirm the presence and number of bromine and iodine atoms, which have distinctive isotopic patterns.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of C₅H₃Br₂INO

m/z Relative Abundance (%)
377.7577 75.8
379.7556 100.0

This table represents a theoretical calculation. Actual experimental data would be required for confirmation.

The characteristic isotopic signature of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I) would provide a clear fingerprint for the molecule, allowing for confident molecular formula assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A full suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to establish the substitution pattern on the pyridine (B92270) ring.

1D NMR (¹H, ¹³C)

The ¹³C NMR spectrum would reveal five distinct carbon signals corresponding to the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens and the hydroxyl group, with the carbon atoms bearing these substituents showing characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2-I - ~90-100
C3-OH - ~150-160
C4-Br - ~115-125
C5-H ~7.5-8.0 ~110-120
C6-Br - ~130-140

Note: These are predicted values and require experimental verification.

2D NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a series of 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): While not highly informative for a molecule with a single aromatic proton, it would confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the C5 proton signal with its attached carbon (C5), providing a definitive assignment.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the carbon-halogen bonds, which may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Bands

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H stretch 3200-3600 IR
Aromatic C-H stretch 3000-3100 IR, Raman
C=C, C=N stretch 1400-1600 IR, Raman
C-O stretch 1200-1300 IR
C-Br stretch 500-700 IR, Raman

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and iodine atoms, which govern the crystal packing. This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

To ensure the purity of this compound and to analyze any potential reaction mixtures, advanced chromatographic techniques are essential. High-performance liquid chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), would be the method of choice. A reversed-phase HPLC method would likely be developed to separate the target compound from any starting materials, byproducts, or isomers. The retention time would provide a measure of the compound's polarity, and the mass spectrometer would confirm the identity of the eluting peak. Gas chromatography (GC) could also be employed, potentially after derivatization of the hydroxyl group to increase volatility.

Theoretical and Computational Studies of 4,6 Dibromo 2 Iodopyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of 4,6-Dibromo-2-iodopyridin-3-ol. These calculations provide a detailed understanding of the molecule's stability, reactivity, and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity and lower stability. mdpi.com

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO would be distributed over the ring and the halogen atoms. The precise energy values and distribution of these orbitals can be calculated using computational methods. For instance, in a study of a similar compound, 3-bromo-2-hydroxypyridine, the HOMO and LUMO energy values were calculated to be -6.880 eV and -1.475 eV, respectively, resulting in an energy gap of 5.405 eV in a DMSO solvent. mdpi.com This relatively large energy gap suggests significant stability. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative (3-Bromo-2-hydroxypyridine)

Molecular OrbitalEnergy (eV) in Gas PhaseEnergy (eV) in WaterEnergy (eV) in DMSO
HOMO-6.880-6.880-6.880
LUMO-1.475-1.475-1.475
Energy Gap5.4065.4065.405

Note: Data presented is for 3-Bromo-2-hydroxypyridine as a representative example. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative atoms, such as oxygen and nitrogen, create electron-rich regions (colored in shades of red and yellow) that are susceptible to electrophilic attack. Conversely, electropositive regions (colored in shades of blue), typically around hydrogen atoms, indicate sites prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites favorable for interactions with electrophiles. The hydrogen atom of the hydroxyl group and the regions around the halogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic interactions.

Analysis of atomic charges and bond orders provides a quantitative measure of the electronic distribution and bonding characteristics within a molecule. Methods like Natural Bond Orbital (NBO) analysis can be employed to calculate the charges on individual atoms and the strength of the chemical bonds.

In this compound, the electronegative oxygen, nitrogen, and halogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The bond order analysis would reveal the degree of double-bond character in the pyridine ring and the nature of the carbon-halogen and carbon-hydroxyl bonds.

Conformer Analysis and Energy Landscape Mapping

The presence of the hydroxyl group in this compound allows for rotational isomerism, leading to different conformers. Conformer analysis aims to identify the most stable three-dimensional arrangement of the atoms in the molecule. By systematically rotating the dihedral angle of the O-H bond, a potential energy surface can be generated. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. nih.gov

Computational studies on similar molecules, such as 3-bromo-2-hydroxypyridine, have shown that the most stable conformer can be determined by scanning the potential energy surface as a function of the relevant dihedral angle. nih.gov This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity and intermolecular interactions.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Quantum chemical methods can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the vibrational frequencies and intensities calculated using DFT can be correlated with the peaks observed in experimental IR and Raman spectra. researchgate.net Similarly, theoretical calculations of chemical shifts can aid in the interpretation of NMR spectra. openaccesspub.org

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to simulate potential reaction pathways, such as nucleophilic substitution or cross-coupling reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

Solvation Effects and Acidity/Basicity (pKa) Prediction for the Hydroxyl Group

The acidity of the hydroxyl group in this compound is significantly influenced by its solvent environment. Computational chemistry provides powerful tools to predict these effects and estimate the pKa value, which is a quantitative measure of acidity.

Solvation Models: The interaction between a solute and solvent molecules can be modeled using either explicit or implicit solvation models.

Explicit Solvation: This approach involves simulating a discrete number of individual solvent molecules around the solute. While computationally intensive, it can provide a highly detailed picture of specific interactions like hydrogen bonding.

Implicit Solvation: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. bldpharm.comsemanticscholar.org This method offers a computationally efficient way to calculate the free energy of solvation, which is crucial for pKa prediction. bldpharm.com For halogenated compounds, the accuracy of implicit models can depend on the specific parameterization used. nih.gov

pKa Prediction: Theoretical pKa calculations are typically performed using thermodynamic cycles that combine gas-phase and liquid-phase calculations. researchgate.net The process involves calculating the Gibbs free energy change for the deprotonation of the hydroxyl group in both the gas phase and in solution.

The key computational steps are:

Geometry Optimization: The three-dimensional structures of both the protonated (neutral) and deprotonated (anionic) forms of this compound are optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT).

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the electronic energies.

Solvation Energy Calculation: The free energy of solvation for each species is calculated using an implicit solvation model.

pKa Calculation: The pKa is derived from the calculated free energy of the deprotonation reaction in solution.

For substituted hydroxypyridines, the accuracy of pKa predictions can be improved by including at least one explicit water molecule to model the direct hydrogen-bonding interactions with the solvent. researchgate.net The presence of electron-withdrawing halogens (bromine and iodine) on the pyridine ring is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to unsubstituted 3-hydroxypyridine.

Hypothetical Data for Solvation Effects: The following table illustrates the kind of data that would be generated from such a computational study, showing predicted pKa values in different solvents. Note: This data is hypothetical and for illustrative purposes only.

SolventDielectric ConstantPredicted pKa
Water78.47.5
Dimethyl Sulfoxide (B87167) (DMSO)46.79.0
Acetonitrile (B52724)37.512.5
Methanol32.78.8

Computational-Guided Rational Design of Derivatives and Reaction Pathways

Computational methods are instrumental in the rational design of new molecules and in predicting their chemical reactivity, thereby guiding synthetic efforts.

Rational Design of Derivatives: The structure of this compound serves as a scaffold that can be computationally modified to tune its properties. DFT is a primary tool for this purpose, allowing for the calculation of various molecular properties that correlate with chemical behavior and potential biological activity.

Key molecular properties calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions and sites of chemical reaction.

Quantum Chemical Descriptors: Parameters such as electronegativity, hardness, softness, and electrophilicity index can be calculated to quantify the reactivity of designed derivatives.

By systematically replacing the halogen atoms or modifying the hydroxyl group in silico, chemists can screen a large number of potential derivatives for desired electronic and structural properties before committing to laboratory synthesis. For example, replacing bromine with chlorine or fluorine would likely alter the molecule's electrostatic potential and lipophilicity.

Prediction of Reaction Pathways: Computational chemistry can elucidate reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions for investigation include nucleophilic aromatic substitution at the positions occupied by the halogens or reactions involving the hydroxyl group.

The process for pathway prediction involves:

Reactant and Product Optimization: The structures of reactants, products, and any potential intermediates are optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants to products.

Energy Profile Calculation: The energies of all stationary points (reactants, intermediates, transition states, products) are calculated to construct a reaction energy profile. The height of the energy barrier from reactant to transition state (activation energy) determines the reaction rate.

This approach allows researchers to predict which halogen is most likely to be substituted in a nucleophilic attack or to compare the feasibility of different synthetic routes.

Hypothetical Data for Derivative Design: This table shows a hypothetical comparison of quantum chemical descriptors for designed derivatives of the parent compound. Note: This data is hypothetical and for illustrative purposes only.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity
This compound-6.8-2.14.7Baseline
4,6-Dichloro-2-iodopyridin-3-ol-7.0-2.05.0Lower
4,6-Dibromo-2-cyanopyridin-3-ol-7.2-2.84.4Higher
4,6-Dibromo-2-iodopyridin-3-amine-6.2-1.84.4Higher

Advanced Applications and Materials Science Potential

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of bromine and iodine atoms on the pyridine (B92270) ring of 4,6-Dibromo-2-iodopyridin-3-ol makes it an exceptionally versatile building block in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bonds in palladium-catalyzed reactions, enabling sequential and site-selective modifications.

This tiered reactivity is particularly advantageous in popular cross-coupling methodologies such as the Suzuki and Sonogashira reactions. For instance, the iodine at the 2-position can be selectively coupled with a boronic acid or a terminal alkyne, leaving the bromine atoms at the 4- and 6-positions available for subsequent transformations. researchgate.netorganic-chemistry.org This stepwise approach allows for the controlled and precise construction of complex, unsymmetrical molecules that would be challenging to synthesize through other methods. The hydroxyl group at the 3-position further enhances its synthetic utility, offering a site for etherification, esterification, or other modifications, and can also influence the electronic properties of the pyridine ring.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

StepReaction TypeReactive SiteReagentPotential Product
1Sonogashira CouplingC2-ITerminal Alkyne2-Alkynyl-4,6-dibromopyridin-3-ol
2Suzuki CouplingC4-Br or C6-BrArylboronic Acid2-Alkynyl-4-aryl-6-bromopyridin-3-ol
3Suzuki CouplingRemaining C-BrDifferent Arylboronic Acid2-Alkynyl-4,6-diarylpyridin-3-ol

Precursor for Advanced Functional Materials

The unique structural and electronic features of this compound position it as a promising precursor for the development of advanced functional materials with tailored properties.

Synthesis of Polymeric and Oligomeric Systems

The di- and tri-halo-substituted nature of this compound makes it an ideal monomer for the synthesis of π-conjugated polymers and oligomers. ucm.esresearchgate.net Through step-growth polymerization techniques, such as Suzuki or Stille coupling, this molecule can be linked with other monomers to create extended conjugated systems. The resulting polymers could exhibit interesting electronic and optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The presence of the pyridinolic nitrogen atom and the hydroxyl group can also be exploited to fine-tune the polymer's solubility, processability, and solid-state packing, which are crucial factors for device performance.

Scaffold for Supramolecular Assemblies and Crystal Engineering

The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable scaffold for supramolecular chemistry and crystal engineering. The halogen atoms can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been increasingly utilized in the design of self-assembled structures. rsc.orgmdpi.com The hydroxyl group and the pyridine nitrogen are capable of forming strong hydrogen bonds. lincoln.ac.uk This combination of halogen and hydrogen bonding capabilities allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net Such controlled supramolecular architectures are of interest for applications in areas like porous materials, host-guest chemistry, and the development of materials with tunable optical or electronic properties.

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the hydroxyl group of this compound provide a potential bidentate chelation site for metal ions, making it an interesting candidate for ligand design in coordination chemistry. rsc.orguniversityofgalway.ie Upon deprotonation of the hydroxyl group, the resulting pyridinolate ligand can form stable complexes with a wide range of transition metals. The electronic properties of the resulting metal complexes can be systematically tuned by modifying the substituents on the pyridine ring through the cross-coupling reactions mentioned earlier. This allows for the rational design of coordination compounds with specific catalytic, magnetic, or photophysical properties. Furthermore, the steric environment around the metal center can be controlled by the choice of coupling partners, which is crucial for influencing the selectivity and activity of catalytic complexes. researchgate.net

Photophysical Properties and Applications (e.g., fluorophores, chromophores)

While specific photophysical data for this compound is not extensively reported, the properties of related halogenated and substituted pyridines suggest potential applications as fluorophores or chromophores. The extended π-conjugation that can be introduced via cross-coupling reactions at the halogenated positions can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. researchgate.net The presence of heavy atoms like bromine and iodine can promote intersystem crossing, potentially leading to phosphorescence. libretexts.org This could be advantageous for applications in areas such as organic light-emitting diodes (OLEDs) that can harvest both singlet and triplet excitons. The sensitivity of the photophysical properties of pyridinolic compounds to their environment, such as solvent polarity and pH, could also be exploited for the development of chemical sensors. researchgate.net

Role in Advanced Catalysis (non-biological)

Building upon its potential in ligand design, this compound and its derivatives are promising candidates for applications in advanced, non-biological catalysis. Palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for a variety of cross-coupling reactions. mdpi.comkfupm.edu.sanih.govrsc.org By incorporating this compound or its derivatives as ligands, it may be possible to develop highly active and selective catalysts. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic performance for specific transformations. Furthermore, the development of chiral derivatives of this compound could open doors to its use in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net

Table 2: Summary of Potential Advanced Applications

Application AreaKey Features of this compoundPotential Impact
Organic Synthesis Differential reactivity of C-I and C-Br bondsFacile synthesis of complex, unsymmetrical molecules.
Functional Polymers Multiple sites for polymerizationDevelopment of novel π-conjugated materials for organic electronics.
Supramolecular Chemistry Halogen and hydrogen bonding capabilitiesControlled self-assembly of functional supramolecular architectures.
Coordination Chemistry Bidentate chelation siteDesign of metal complexes with tailored electronic and steric properties.
Photophysics Potential for extended conjugation and heavy atom effectCreation of novel fluorophores, phosphors, and chemical sensors.
Catalysis Tunable ligand propertiesDevelopment of highly active and selective catalysts for organic transformations.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future efforts in the synthesis of 4,6-Dibromo-2-iodopyridin-3-ol and its derivatives will likely focus on "green" chemistry principles. nih.govnih.gov This includes the development of one-pot multicomponent reactions, the use of greener solvents, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, also presents a promising avenue for the sustainable synthesis of halogenated pyridine (B92270) derivatives.

Key areas for development in sustainable synthesis are expected to include:

Catalysis: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity while minimizing waste.

Flow Chemistry: Implementing continuous flow processes for safer and more scalable production with better control over reaction parameters.

Alternative Energy Sources: Utilizing photochemical and electrochemical methods to drive reactions under milder conditions.

Exploration of Untapped Reactivity Pathways

The reactivity of this compound is largely dictated by its distinct functional groups. While the hydroxyl group offers a site for O-alkylation and acylation, the halogen atoms provide handles for a variety of cross-coupling reactions. Future research will likely delve deeper into the differential reactivity of the bromo and iodo substituents, enabling selective functionalization at specific positions on the pyridine ring.

Untapped reactivity pathways ripe for exploration include:

Site-Selective Cross-Coupling: Developing methodologies for the selective substitution of the iodo group over the bromo groups, or vice-versa, in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Directed Metalation: Utilizing the hydroxyl group to direct ortho-metalation, potentially enabling functionalization of the C-5 position.

Photoredox Catalysis: Investigating novel transformations initiated by visible light, which could lead to unprecedented reaction pathways and molecular scaffolds.

Ambident Nucleophilicity: Research has shown that pyridin-2-ol can act as an ambident nucleophile, reacting at either the nitrogen or oxygen atom. osi.lvresearchgate.net Similarly, the tautomeric forms of this compound could be exploited for novel reactivity.

Integration into Next-Generation Functional Materials

The presence of multiple halogen atoms and a hydroxyl group makes this compound an attractive building block for the synthesis of advanced functional materials. The ability of the halogen atoms to participate in halogen bonding, a type of non-covalent interaction, can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures. mdpi.com

Potential applications in materials science include:

Crystal Engineering: Designing co-crystals with specific electronic and optical properties by exploiting hydrogen and halogen bonding interactions. mdpi.com

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Organic Electronics: Incorporating this pyridine derivative into organic semiconductors, where the heavy halogen atoms could influence properties like charge transport and photoluminescence.

Synergistic Approaches between Computational and Experimental Chemistry

The interplay between computational modeling and experimental work is becoming increasingly crucial for the rational design of molecules and the elucidation of reaction mechanisms. rsc.orgrsc.orgnih.gov In the context of this compound, computational chemistry can provide valuable insights that guide experimental efforts.

Future synergistic approaches are likely to involve:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) calculations to predict the most favorable reaction pathways and to understand the regioselectivity observed in substitution reactions. rsc.org

Prediction of Material Properties: Employing molecular modeling to predict the solid-state packing of derivatives and to screen for candidates with desirable material properties before their synthesis.

Virtual Screening: Combining computational and experimental screening methods to discover new multicomponent crystals and to predict their formation. mdpi.com

Expanding the Scope of Derivatization for Diverse Applications

The true potential of this compound lies in its capacity to be transformed into a wide array of derivatives with tailored properties. The strategic functionalization of this core scaffold can lead to the discovery of new compounds with applications in medicinal chemistry, agrochemistry, and materials science.

Future derivatization strategies could focus on:

Pharmacological Scaffolds: Introducing pharmacophoric groups to create libraries of compounds for biological screening. The pyridine core is a common motif in many bioactive molecules. nih.gov

Functional Dyes and Probes: Synthesizing derivatives with extended π-systems to develop new fluorescent probes and dyes for imaging and sensing applications.

Ligand Design: Modifying the pyridine ring to create novel ligands for catalysis and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4,6-Dibromo-2-iodopyridin-3-ol, and how do reaction conditions influence yield?

  • The compound is synthesized via sequential halogenation of pyridin-3-ol derivatives. A typical approach involves bromination followed by iodination. For example, bromine in acetic acid can introduce bromine atoms at the 4- and 6-positions, while iodination may use iodine monochloride in chloroform under controlled temperatures (50–70°C) . Yield optimization requires precise stoichiometric ratios (e.g., 1:2.5 for pyridin-3-ol:iodine), extended reaction times (48–72 hours), and pH control (neutral to mildly acidic). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR confirms hydroxyl and aromatic proton environments (δ 8.1–8.3 ppm for pyridine protons). 13^{13}C NMR identifies halogen-substituted carbons (C-I: δ 90–100 ppm; C-Br: δ 110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+^+ at m/z 423.79 (calculated for C5_5H3_3Br2_2INO). Fragmentation patterns distinguish bromine and iodine isotopes .
  • FT-IR : Peaks at 3200–3400 cm1^{-1} (O-H stretch) and 600–700 cm1^{-1} (C-Br/C-I stretches) confirm functional groups .

Q. How does the reactivity of this compound compare to other halogenated pyridines?

  • The iodine atom at position 2 undergoes nucleophilic substitution more readily than bromine due to its lower electronegativity and larger atomic radius. For example, Suzuki-Miyaura coupling with arylboronic acids selectively replaces iodine under Pd catalysis (80°C, DMF, K2_2CO3_3), while bromine remains intact . This selectivity enables modular derivatization for drug discovery .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Discrepancies in enzyme inhibition assays (e.g., kinase IC50_{50} values) may arise from differences in assay conditions (pH, ionic strength) or impurity profiles. Recommendations:

  • Reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) and use ultra-pure (>99%) compounds .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). The iodine atom’s van der Waals radius (1.98 Å) enhances hydrophobic pocket interactions .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic effects (Hammett σ constants) with inhibitory potency. For example, electron-withdrawing groups at position 2 improve kinase affinity .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Industrial-Scale Halogenation : Exothermic bromination requires jacketed reactors with precise temperature control (<5°C) to avoid side products (e.g., di-brominated impurities). Iodination demands inert atmospheres (N2_2) to prevent iodine sublimation .
  • Purification : Continuous chromatography systems (e.g., simulated moving bed) enhance throughput and purity (>99.5%) compared to batch methods .

Methodological Considerations

Q. How to analyze competing substitution pathways in reactions involving this compound?

  • Kinetic Studies : Monitor reaction progress via HPLC to track intermediate formation. For example, iodine substitution (position 2) proceeds with a rate constant k1=0.15h1k_1 = 0.15 \, \text{h}^{-1}, while bromine substitution (positions 4/6) is slower (k2=0.03h1k_2 = 0.03 \, \text{h}^{-1}) .
  • Leaving Group Analysis : Iodine’s lower bond dissociation energy (234 kJ/mol vs. Br: 285 kJ/mol) explains its preferential displacement in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.